4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a benzoxazepine core structure, which is a bicyclic system containing both benzene and oxazepine rings
Preparation Methods
The synthesis of 4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 3-chloro-4-fluorobenzyl alcohol: This can be synthesized from 3-chloro-4-fluorobenzaldehyde using sodium borohydride in tetrahydrofuran and methanol at 0°C.
Formation of the benzoxazepine core: The 3-chloro-4-fluorobenzyl alcohol is then reacted with an appropriate amine and a carbonyl source to form the benzoxazepine core. This step may involve cyclization reactions under acidic or basic conditions.
Final product formation: The intermediate is further reacted under specific conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-chloro-4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
3-chloro-4-fluorobenzoic acid: This compound shares a similar benzene ring structure with chloro and fluoro substituents but lacks the benzoxazepine core.
3-chloro-4-fluorobenzyl alcohol: This compound is a precursor in the synthesis of the target compound and shares the benzyl structure with chloro and fluoro substituents.
3-chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of the benzoxazepine core and is used in different chemical applications.
The uniqueness of this compound lies in its benzoxazepine core, which imparts distinct chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c17-13-7-11(5-6-14(13)18)8-19-9-12-3-1-2-4-15(12)21-10-16(19)20/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZGZHRLLZERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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